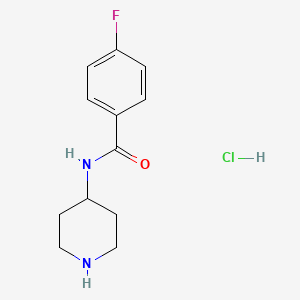

4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride

Description

4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is a heterocyclic compound featuring a benzamide core substituted with a fluorine atom at the para position and a piperidine ring linked via an amide bond. This structural motif is common in pharmaceuticals, particularly in compounds targeting neurological and oncological pathways. Piperidine-containing benzamides are known for their bioactivity, including roles as serotonin receptor modulators and antitumor agents . The fluorine substituent enhances metabolic stability and binding affinity by influencing electronic and steric properties .

Properties

IUPAC Name |

4-fluoro-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKJIKYLNPGJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132442-33-2 | |

| Record name | Benzamide, 4-fluoro-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132442-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with 4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and purity of the product, often involving automated systems for precise control of temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride has several notable applications:

1. Chemistry

- Building Block : It is used as a precursor for synthesizing more complex molecules in organic chemistry. The fluorine substitution allows for diverse reactivity patterns compared to non-fluorinated analogs.

2. Biology

- Biological Probes : The compound serves as a probe to study biological processes involving piperidine and benzamide derivatives. It aids in elucidating the roles of these functional groups in various biological systems.

3. Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic effects against neurological disorders and certain cancers. Its interactions with specific molecular targets suggest potential applications in drug development.

4. Industry

- Pharmaceutical Intermediate : It is utilized in the synthesis of pharmaceuticals and other chemical products, contributing to the development of new materials with desirable properties.

Antitumor Activity

A study investigating N-(piperidine-4-yl)benzamide derivatives found that 4-Fluoro-N-(piperidine-4-yl)benzamide exhibited potent antitumor activity against HepG2 liver cancer cells. The compound demonstrated an IC50 value of 0.25 μM, indicating strong inhibitory effects on cell proliferation through mechanisms such as cell cycle arrest mediated by the p53/p21 pathway.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4-Fluoro-N-(piperidine-4-yl)benzamide | 0.25 | Induces cell cycle arrest via p53/p21 pathway |

Antiviral Efficacy

In addition to its antitumor properties, derivatives similar to this compound have shown promising antiviral activity against multiple strains of influenza virus, highlighting its potential as a therapeutic agent for viral infections.

HepG2 Cell Line Study

In vitro studies on HepG2 cells revealed that treatment with this compound resulted in significant decreases in cell viability and induction of apoptosis markers. Western blot analysis confirmed the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating its potential role in cancer therapy.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial activity against various bacterial strains, indicating its versatility as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzamides with Piperidine Moieties

2-Methoxy-N-(piperidine-4-yl)benzamide Hydrochloride

- Structural Difference : Methoxy group at the benzamide’s ortho position instead of fluorine.

- Applications : Primarily studied for safety profiles (acute toxicity data unavailable), contrasting with the fluoro analog’s focus on receptor binding and cytotoxicity .

4-Fluoro-N-[2-[4-(7-Methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide Hydrochloride (S 14506)

- Structural Difference : Extended piperazine-linked naphthalene moiety.

- Functional Role : Potent 5-HT1A receptor agonist (pKi = 9.0) with high selectivity over other serotonin receptors .

Key Data :

Property Value SERT Ki (nM) <6.0 (low affinity) 5-HT1A Receptor Activity Full agonist This contrasts with the simpler 4-fluoro-piperidine benzamide, which lacks the extended aromatic system and exhibits different receptor targeting .

4-Fluoro-N-(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)benzamide Hydrochloride (LY 334370)

Sulfonamide Analogs

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide Hydrochloride

- Structural Difference : Sulfonamide linker instead of benzamide.

Antitumor Derivatives

N-(1-(2,6-Difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide (Compound 10) demonstrates potent activity against HepG2 hepatocarcinoma cells (IC50 < 1 µM) .

Physicochemical and Pharmacokinetic Properties

Cytotoxicity and Antiproliferative Effects

- 4-Fluoro-N-(piperidine-4-yl)benzamide Hydrochloride: Limited direct data, but related N-(piperidine-4-yl)benzamides show antiproliferative activity in SH-SY5Y and PC-3 cell lines (Table 1, ).

- S 14506: No significant cytotoxicity reported; primarily a 5-HT1A agonist .

Biological Activity

4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological properties, including antitumor and antiviral activities, as well as its mechanisms of action based on recent studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a piperidine ring and a fluorobenzamide moiety, which contribute to its biological activity.

Antitumor Activity

A study investigated a series of N-(piperidine-4-yl)benzamide derivatives, including this compound, for their antitumor properties. The results indicated that certain derivatives exhibited potent antitumor activity against HepG2 liver cancer cells. Notably, one compound demonstrated an IC50 value of 0.25 μM, indicating strong inhibitory effects on cell proliferation. Mechanistic studies revealed that this compound induced cell cycle arrest via the p53/p21-dependent pathway, inhibiting cyclin B1 expression while enhancing p21 and p53 levels .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4-Fluoro-N-(piperidine-4-yl)benzamide | 0.25 | Induces cell cycle arrest via p53/p21 pathway |

Antiviral Activity

Research has also explored the antiviral potential of compounds related to this compound. N-Heterocycles, including benzamide derivatives, have been recognized for their ability to inhibit viral replication. For example, compounds in this class have shown efficacy against various viruses, including HIV and influenza. The mechanism typically involves interference with viral entry or replication processes .

Cell Cycle Regulation

The antitumor activity of this compound is primarily attributed to its ability to regulate the cell cycle. Flow cytometry analysis demonstrated that treatment with this compound led to significant alterations in cell cycle distribution, particularly increasing the proportion of cells in the G1 phase and decreasing those in the S phase .

Interaction with Target Proteins

Molecular docking studies suggest that the compound interacts with specific cellular targets involved in cell cycle regulation and apoptosis. For instance, it has been shown to bind effectively to cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Case Studies

- HepG2 Cell Line Study : In vitro studies on HepG2 cells revealed that treatment with this compound resulted in a marked decrease in cell viability and induction of apoptosis markers. Western blot analysis confirmed the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Antiviral Efficacy : A comparative study highlighted that derivatives similar to this compound exhibited promising antiviral activity against multiple strains of influenza virus, showcasing their potential as therapeutic agents in viral infections .

Q & A

Q. How does hygroscopicity impact formulation development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.